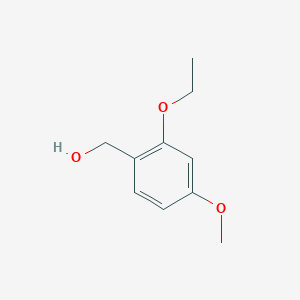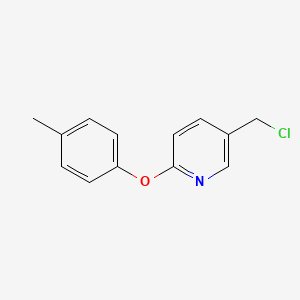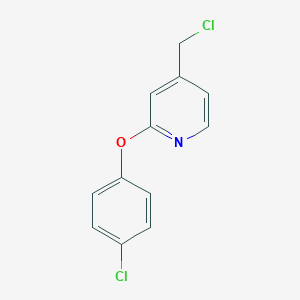
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% (5-CM-2-CPP) is an organochlorine compound used in various scientific research applications. It is a colorless to yellowish liquid with a faint odor and a boiling point of 170-172°C. 5-CM-2-CPP is used as a reagent in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is used as an intermediate in the synthesis of drugs and other compounds, as well as in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is not well understood. However, it is believed to be involved in a variety of chemical reactions, including the formation of ethers, esters, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes, and it has been used in a variety of laboratory experiments without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% for laboratory experiments include its low cost, its high purity, and its ease of use. The main limitation is that it is not very stable and can degrade over time.
Orientations Futures
For research involving 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Other potential future directions include the development of new synthesis methods for 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% and the exploration of its potential use as a catalyst in the synthesis of polymers and other materials.
Méthodes De Synthèse
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% can be synthesized using a method called the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide to form an ether. In this case, the alkyl halide used is 5-chloromethyl-2-chlorophenol and the alkoxide is pyridine. The reaction is carried out in a solvent such as methanol at a temperature of about 80°C. The yield of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is typically around 95%.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(2-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYCPUNOCJZKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)
![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)
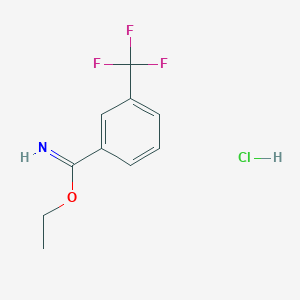
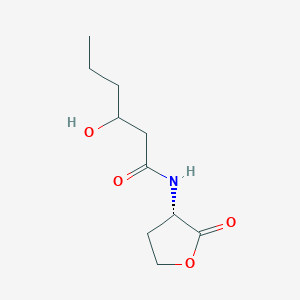
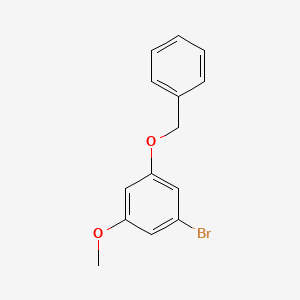

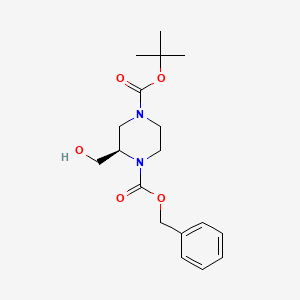
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
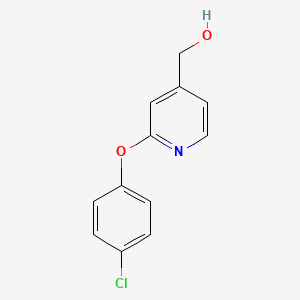
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)
